N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and an isoxazole ring, all connected through a sulfonyl and carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as pyridine-3-sulfonyl chloride, under basic conditions.
Isoxazole Formation: The isoxazole ring is formed through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the sulfonylated piperidine intermediate with the isoxazole carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the isoxazole ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the isoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the sulfonyl group may yield a thiol derivative.
Scientific Research Applications
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.
Biology: In biological research, it is used as a tool compound to study cellular pathways and protein interactions.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide: Similar structure but with a different position of the pyridine ring.
Uniqueness
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-15(14-3-7-18-23-14)17-10-12-4-8-19(9-5-12)24(21,22)13-2-1-6-16-11-13/h1-3,6-7,11-12H,4-5,8-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFKUHNACSYSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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